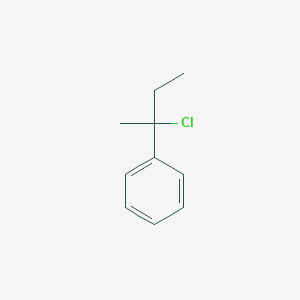

(2-Chlorobutan-2-yl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

67765-94-0 |

|---|---|

Molecular Formula |

C10H13Cl |

Molecular Weight |

168.66 g/mol |

IUPAC Name |

2-chlorobutan-2-ylbenzene |

InChI |

InChI=1S/C10H13Cl/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |

InChI Key |

PVPAMCTVDFXDNB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C1=CC=CC=C1)Cl |

Origin of Product |

United States |

Contextualization Within Halogenated Hydrocarbon Chemistry

Halogenated hydrocarbons, or haloalkanes, are a class of organic compounds where one or more hydrogen atoms in an alkane are replaced by halogen atoms. libretexts.org (2-Chlorobutan-2-yl)benzene is classified as a tertiary alkyl halide because the carbon atom bonded to the chlorine atom is directly attached to three other carbon atoms (one from the benzene (B151609) ring and two from the butane (B89635) chain). libretexts.org This classification is crucial as it significantly influences the compound's reactivity.

The carbon-halogen bond in alkyl halides is polar, with the carbon atom carrying a partial positive charge and the halogen atom a partial negative charge. ksu.edu.sa The reactivity of haloalkanes generally increases with the size of the halogen atom, making iodoalkanes the most reactive and fluoroalkanes the least. masterjeeclasses.com The strength of the carbon-chlorine bond is a key determinant in the types of reactions this compound will undergo. libretexts.org

The structure of this compound, featuring a chlorine atom on a tertiary carbon directly attached to a benzene ring, makes it a benzylic halide. ksu.edu.sa Benzylic halides are noteworthy for their enhanced reactivity in both SN1 and SN2 substitution reactions due to the stability of the resulting carbocation or transition state. youtube.comquora.com

Significance of Investigating Branched Secondary Alkyl Halides in Aromatic Systems

The study of branched alkyl halides within aromatic systems is fundamental to understanding a variety of reaction mechanisms and their outcomes. These structures are pivotal in exploring concepts such as steric hindrance, carbocation stability, and the competition between substitution and elimination reactions.

One of the primary reactions involving alkyl halides and aromatic compounds is the Friedel-Crafts alkylation. libretexts.org This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst. periodicchemistry.com However, a significant limitation of this reaction is the potential for carbocation rearrangement, especially with primary alkyl halides. libretexts.org The use of a tertiary alkyl halide like (2-Chlorobutan-2-yl)benzene is interesting because the tertiary carbocation formed is already relatively stable, minimizing the likelihood of rearrangement. quora.com

Furthermore, the benzylic nature of this compound makes it an excellent substrate for studying nucleophilic substitution reactions. Tertiary benzylic halides are particularly prone to SN1 reactions because they can form a resonance-stabilized benzylic carbocation. quora.comshaalaa.com The stability of this intermediate is a key factor driving the reaction forward. quora.com The investigation of such compounds allows for a deeper understanding of solvolysis reactions and the influence of solvent polarity on reaction rates and mechanisms. rsc.orglibretexts.org

The development of methods for the selective hydroalkylation of alkenes is an area of active research. nih.gov Understanding the reactivity of branched alkyl halides contributes to the design of new catalytic systems for forming carbon-carbon bonds.

Rationale for Dedicated Academic Inquiry into 2 Chlorobutan 2 Yl Benzene

IUPAC Nomenclature and Isomerism of this compound

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for the compound is 2-chloro-2-phenylbutane . chemsrc.com However, the name This compound is also commonly used and recognized. nih.gov The parent alkane is butane (B89635), and the substituents are a chloro group and a phenyl group, both located at the second carbon atom.

Isomerism refers to the existence of compounds with the same molecular formula but different structural arrangements. For the molecular formula of this compound, C₁₀H₁₃Cl, several constitutional isomers are possible. nih.gov These isomers differ in the connectivity of their atoms, such as the position of the chlorine atom or the branching of the alkyl chain.

Chirality and Stereogenicity of the this compound Moiety

The central focus of the stereochemistry of this compound lies in its potential for chirality. A molecule is chiral if it is non-superimposable on its mirror image. qmul.ac.uk The key to chirality in this molecule is the presence of a stereogenic center.

The second carbon atom of the butane chain in this compound is a stereogenic center. This is because it is bonded to four different groups: a chlorine atom, a phenyl group, a methyl group, and an ethyl group. The presence of this single stereogenic center means that the molecule is chiral and can exist as a pair of enantiomers. uou.ac.in

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. uou.ac.in In the case of this compound, the two enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their distinguishing characteristic is their equal but opposite rotation of plane-polarized light.

Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. uou.ac.in For a molecule with only one stereogenic center like this compound, diastereomers are not possible. However, if other stereogenic centers were present in the molecule, diastereomeric forms would exist. For instance, in a compound like 3-chlorobutan-2-ol, which has two stereogenic centers, both enantiomeric and diastereomeric relationships are observed between its various stereoisomers. stackexchange.com

Determining the absolute configuration of a chiral molecule, meaning the actual three-dimensional arrangement of its atoms, is a crucial aspect of stereochemical analysis. The Cahn-Ingold-Prelog (CIP) priority rules are the foundation for assigning the absolute configuration as either (R) or (S). qmul.ac.uk This involves ranking the four substituents attached to the stereogenic center based on atomic number.

For this compound, the priority of the groups attached to the stereocenter would be assigned as follows: Cl > Phenyl > Ethyl > Methyl. Based on the spatial orientation of these groups, the enantiomers can be designated as (R)-(2-chlorobutan-2-yl)benzene and (S)-(2-chlorobutan-2-yl)benzene.

Experimental techniques are essential for determining the absolute configuration. While methods like X-ray crystallography provide direct structural information, computational methods have become increasingly important. frontiersin.org Techniques such as the comparison of experimental and computed electronic circular dichroism (ECD) spectra, which are sensitive to the chiral nature of a molecule, are widely used. frontiersin.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral solvating or derivatizing agents, can also be employed to differentiate between enantiomers and, in some cases, assist in assigning the absolute configuration. frontiersin.org

Conformational Analysis of this compound and its Derivatives

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. womengovtcollegevisakha.ac.in For this compound, rotation around the C-C single bonds of the butyl chain and the bond connecting the butyl group to the phenyl ring leads to various conformers with different energies.

The most stable conformations will seek to minimize steric hindrance between the bulky phenyl group, the chlorine atom, and the alkyl groups. Newman projections are a useful tool for visualizing these different conformations. The relative energies of these conformers are influenced by factors such as torsional strain (eclipsing interactions) and steric strain (van der Waals repulsions). The first and most critical step in conformational analysis is identifying the lowest energy conformation. frontiersin.org

The study of derivatives of this compound can provide further insights into conformational preferences. For example, the introduction of substituents on the phenyl ring or modifications to the alkyl chain can alter the steric and electronic interactions, thereby influencing the conformational equilibrium.

Stereochemical Stability and Interconversion Barriers

The stereochemical stability of this compound refers to the resistance of its enantiomers to interconvert. Since the interconversion of the (R) and (S) enantiomers would require the breaking and reforming of a covalent bond at the stereogenic center, the barrier to this process is very high under normal conditions. Therefore, the enantiomers are considered configurationally stable.

However, the interconversion between different conformers occurs rapidly at room temperature due to the relatively low energy barriers to rotation around single bonds. The rate of this interconversion is dependent on the height of the energy barriers between conformers. Computational methods can be employed to calculate these rotational barriers, providing valuable information about the flexibility of the molecule and the relative populations of its different conformers. frontiersin.org

Direct Halogenation Strategies of Alkylbenzenes

Direct halogenation methods involve the introduction of a chlorine atom onto the sec-butylbenzene (B1681704) backbone, either on the aromatic ring or the alkyl side chain.

Electrophilic Aromatic Substitution for Chlorination

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. msu.edu In the context of synthesizing this compound, this would involve the chlorination of sec-butylbenzene. The reaction is typically carried out by treating the aromatic compound with chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comksu.edu.sa The catalyst polarizes the Cl-Cl bond, generating a more potent electrophile that can be attacked by the electron-rich benzene ring. masterorganicchemistry.com

The alkyl group of sec-butylbenzene is an activating group and an ortho-, para-director. msu.edu Consequently, electrophilic chlorination of sec-butylbenzene would be expected to yield a mixture of ortho- and para-chlorinated products, with the meta-isomer formed in minor amounts. msu.edu The formation of this compound is not a direct outcome of this reaction, which instead modifies the aromatic ring.

| Reactant | Reagent | Catalyst | Primary Products |

|---|---|---|---|

| sec-Butylbenzene | Cl₂ | AlCl₃ or FeCl₃ | 1-chloro-2-(butan-2-yl)benzene and 1-chloro-4-(butan-2-yl)benzene |

Free Radical Halogenation Pathways on the Alkane Chain

Free radical halogenation provides a method to introduce a halogen onto the alkyl side chain of an alkylbenzene. msu.edu This reaction proceeds via a free radical chain mechanism, typically initiated by light or heat. libretexts.orgquora.com When sec-butylbenzene undergoes free radical chlorination, substitution can occur at any of the C-H bonds on the butyl side chain. yale.eduyale.edu

The reaction of (R)-sec-butylbenzene with chlorine under free-radical conditions leads to the formation of four monochloro constitutional isomers, with the phenyl ring remaining intact. yale.eduyale.edu The abstraction of a hydrogen atom from the tertiary carbon (C2) of the sec-butyl group, which is also a benzylic position, is favored due to the stability of the resulting tertiary benzylic radical. This leads to the formation of this compound. However, chlorination can also occur at other positions on the alkyl chain, leading to a mixture of products. stackexchange.com The chlorination of 2-phenylbutane can also lead to the formation of 2-phenylbut-1-ene and 2-phenylbut-2-ene as byproducts. rsc.org

| Reactant | Reagent | Conditions | Major Product of Interest | Other Possible Products |

|---|---|---|---|---|

| sec-Butylbenzene | Cl₂ | UV light or heat | This compound | (1-Chloro-sec-butyl)benzene isomers, (3-chloro-sec-butyl)benzene isomers, (4-chloro-sec-butyl)benzene |

Indirect Synthetic Routes via Precursors

Indirect methods for the synthesis of this compound involve the preparation of a precursor molecule that is subsequently converted to the desired product.

Hydrochlorination of Phenylbutenes (e.g., 2-Phenylbut-1-ene or 2-Phenylbut-2-ene)

The addition of hydrogen chloride (HCl) to phenylbutenes, such as 2-phenylbut-1-ene or 2-phenylbut-2-ene, can yield this compound. This reaction proceeds via an electrophilic addition mechanism. The proton from HCl adds to the double bond to form the more stable carbocation, which is a tertiary benzylic carbocation. The subsequent attack of the chloride ion on this carbocation leads to the formation of this compound. This method offers high regioselectivity due to the formation of the most stable carbocation intermediate (Markovnikov's rule).

A metal-free, regio- and stereo-controlled hydrochlorination of ynones and ynamides has been developed, which could potentially be adapted for the hydrochlorination of phenylbutenes. acs.orgsci-hub.st

Nucleophilic Substitution of Hydroxyl Precursors (e.g., 2-Phenylbutan-2-ol) with Chlorinating Agents

A common and effective method for the synthesis of this compound is the nucleophilic substitution of the hydroxyl group of 2-phenylbutan-2-ol (B73489). This tertiary alcohol can be converted to the corresponding alkyl chloride using various chlorinating agents.

Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. libretexts.org The reaction of 2-phenylbutan-2-ol with SOCl₂ proceeds to give this compound, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which simplifies purification. libretexts.org Other reagents that can be used include phosphorus tribromide (PBr₃) for the synthesis of the corresponding bromide. The reaction of alcohols with an acid halide results in a substitution that produces an alkyl halide and water. libretexts.org

| Precursor | Reagent | Product | Key Features |

|---|---|---|---|

| 2-Phenylbutan-2-ol | Thionyl chloride (SOCl₂) | This compound | Gaseous byproducts (SO₂, HCl) facilitate purification. libretexts.org |

| 2-Phenylbutan-2-ol | Hydrogen Chloride (HCl) | This compound | Reaction proceeds via an Sₙ1 mechanism. |

Grignard Reagent Based Syntheses and Related Organometallic Approaches

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. ksu.edu.sa A potential route to this compound could involve the reaction of a suitable Grignard reagent with an electrophilic chlorine source, although this is less common for the direct synthesis of alkyl chlorides.

A more practical Grignard-based approach involves the synthesis of the precursor alcohol, 2-phenylbutan-2-ol. This can be achieved by reacting a phenylmagnesium halide (e.g., phenylmagnesium bromide) with butan-2-one, or by reacting an ethylmagnesium halide with acetophenone. doubtnut.com Subsequent chlorination of the resulting 2-phenylbutan-2-ol, as described in section 3.2.2, would yield the target compound.

Recent advancements have focused on the on-demand synthesis of Grignard reagents in continuous flow systems, which could be applied to the synthesis of the necessary organomagnesium compounds from precursors like 2-chlorobutane (B165301). beilstein-journals.orgresearchgate.net

Stereoselective and Asymmetric Synthesis of Enantiopure this compound

The generation of enantiomerically pure compounds containing a chiral quaternary carbon center, such as this compound, represents a formidable challenge in synthetic organic chemistry. The steric hindrance around the tetrasubstituted carbon atom complicates many standard synthetic transformations. Consequently, advanced methodologies are required to control the stereochemical outcome. These strategies can be broadly categorized into the direct asymmetric chlorination of a prochiral precursor, the separation of a racemic mixture, and substrate-controlled diastereoselective reactions.

Chiral Catalyst-Mediated Chlorination

The direct conversion of the prochiral tertiary alcohol, 2-phenylbutan-2-ol, to this compound using a chiral catalyst is an attractive and atom-economical approach. While traditional chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can produce the tertiary chloride, they do so with retention of configuration or via an Sₙ1 mechanism leading to a racemic product. researchgate.net The development of catalytic asymmetric chlorination methods is therefore of high interest.

Modern organocatalysis and transition-metal catalysis provide potential, albeit underexplored, pathways for this transformation. For instance, chiral zinc-based catalysts have been successfully employed in the enantioselective α-chlorination of β-ketoesters. mdpi.com A hypothetical adaptation of such a system could involve the formation of a chiral catalyst-alcohol complex that directs the attack of a chlorine electrophile to one face of the molecule.

Another advanced strategy involves a P(III)/P(V) redox cycle under Appel-type conditions. acs.orgorganic-chemistry.org While existing protocols for tertiary alcohols are not yet asymmetric, the use of a chiral phosphine (B1218219) catalyst in this cycle could, in principle, induce enantioselectivity. Research into the enantioselective chlorination of enantioenriched benzylic sulfides, which proceeds with high stereoselectivity via an inverted configuration, offers a formal, indirect route. rcsi.com This would entail the synthesis of a chiral 2-phenyl-2-(phenylsulfanyl)butane precursor followed by stereospecific chlorinolysis.

The table below outlines potential catalytic systems, drawing parallels from methodologies applied to other substrate classes, which could be investigated for the asymmetric chlorination of 2-phenylbutan-2-ol.

| Catalytic System Type | Chiral Catalyst Example | Proposed Mechanism | Potential Outcome for 2-Phenylbutan-2-ol |

| Chiral Lewis Acid | PyBidine-Zn(OAc)₂ Complex | Formation of a chiral metal enolate-like intermediate, facial differentiation for electrophilic attack. mdpi.com | Enantioselective chlorination with an electrophilic chlorine source (e.g., NCS). |

| Organocatalysis | Chiral Phosphine | Catalytic Appel reaction involving a chiral phosphonium (B103445) intermediate. acs.org | Potential for enantioselective conversion, though currently yields racemic products for tertiary alcohols. |

| Photoredox Catalysis | Nickel/Photoredox Bimetallic System | Generation of a chlorine radical which is then involved in an enantioselective transformation mediated by a chiral nickel complex. rsc.org | A modern, albeit complex, approach to achieving asymmetric chlorination. |

| Substrate-Based | Chiral Sulfide (B99878) Precursor | Nucleophilic chlorination of a chiral sulfide with inversion of stereochemistry. rcsi.com | Enantiospecific synthesis of the target chloride from a pre-synthesized chiral sulfide. |

Resolution Techniques for Racemic Mixtures

Given the challenges in direct asymmetric synthesis, the resolution of racemic mixtures of either the final product, this compound, or its precursor, 2-phenylbutan-2-ol, remains a highly practical and common strategy for obtaining the pure enantiomers.

Kinetic Resolution of 2-Phenylbutan-2-ol: Kinetic resolution (KR) is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. thieme-connect.comsioc-journal.cn Acylative kinetic resolution of the precursor, racemic 2-phenylbutan-2-ol, is a particularly effective method. In this process, a chiral catalyst selectively acylates one enantiomer of the alcohol at a faster rate, leaving the unreacted enantiomer enriched. The resulting ester and the unreacted alcohol can then be separated. High selectivity, often expressed as the selectivity factor (s), is crucial for the efficiency of the process. acs.org

A variety of chiral catalysts have been developed for the kinetic resolution of tertiary alcohols. These are often based on chiral DMAP (4-dimethylaminopyridine) derivatives, N-heterocyclic carbenes (NHCs), or metal complexes. nih.govresearchgate.net

The table below summarizes representative catalyst types used for the kinetic resolution of tertiary alcohols, which would be applicable to 2-phenylbutan-2-ol.

| Catalyst Class | Specific Example | Acylating Agent | Typical Selectivity (s-factor) | Reference |

| Chiral DMAP Derivatives | Binaphthyl-based DMAP | Propionic Anhydride | High (s up to 60) | nih.gov |

| Chiral Organotin | Binaphthyl-based Tin Complex | Isobutyric Anhydride | Very High (s > 200) | acs.org |

| Chiral NHCs | C₂-Symmetric Imidazolium Salt Precursor | Vinyl Propionate | Moderate (up to 68% ee of product) | researchgate.net |

Classical Resolution via Diastereomers: An alternative, classical approach involves reacting the racemic alcohol (2-phenylbutan-2-ol) with a single enantiomer of a chiral acid to form a mixture of diastereomeric esters. rsc.org These diastereomers possess different physical properties, such as solubility and melting point, allowing for their separation by conventional methods like fractional crystallization. Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure alcohol and recover the chiral auxiliary.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis involves the use of a chiral auxiliary to control the stereochemical outcome of a reaction. The auxiliary is temporarily incorporated into the substrate, directs the formation of a new stereocenter, and is subsequently removed.

One plausible diastereoselective route to this compound could begin with a chiral ketone or imine. For example, the addition of an organometallic reagent (e.g., ethylmagnesium bromide) to a ketone bearing a chiral auxiliary can proceed with high diastereoselectivity. The resulting tertiary alcohol, now as a single diastereomer, could then be chlorinated and the auxiliary removed.

A more sophisticated approach involves the highly diastereoselective addition of a carbenoid, such as (chlorodiphenylmethyl)lithium, to a chiral N-sulfinamide. researchgate.net Adapting this methodology, the addition of a (2-chloro-2-phenylbutan-2-yl)lithium equivalent to a chiral sulfinamide could theoretically produce an intermediate with the desired stereochemistry fixed. Subsequent cleavage of the sulfinyl group would yield the enantiopure amine, which could potentially be converted to the chloride, although this last step is non-trivial.

Another strategy employs chiral oxazolidinones as auxiliaries. The stereoselective alkylation of a zirconium enolate derived from an N-(arylacetyl)oxazolidinone with a tertiary alkyl halide has been shown to install a quaternary carbon with high diastereoselectivity. nih.gov A synthetic sequence that builds the carbon skeleton of this compound using such a method would be a powerful, albeit lengthy, approach to the enantiopure compound.

The table below illustrates the principles of several diastereoselective strategies.

| Chiral Auxiliary Type | Reaction Principle | Key Intermediate | Potential Application to Target Synthesis |

| Evans Oxazolidinone | Diastereoselective alkylation of a chiral enolate. nih.gov | Chiral N-acyloxazolidinone | Construction of the C-C bonds of the target's backbone with controlled stereochemistry prior to chlorination. |

| Ellman's Sulfinamide | Diastereoselective addition of a nucleophile to a chiral sulfinylimine. researchgate.net | Chiral N-sulfinyl amine | Synthesis of a chiral amine precursor with the desired stereocenter, followed by conversion to the chloride. |

| Chiral Alcohol Auxiliary | Formation of diastereomeric esters or ethers for directed reactions. rsc.org | Diastereomerically pure ester/ether | Directing a subsequent reaction step (e.g., addition or reduction) to occur stereoselectively. |

Reaction Mechanisms and Chemical Reactivity of 2 Chlorobutan 2 Yl Benzene

Nucleophilic Substitution Reactions Involving the Chloro Group (SN1, SN2, SNi)

(2-Chlorobutan-2-yl)benzene readily undergoes nucleophilic substitution reactions, primarily through the SN1 mechanism due to the stability of the resulting tertiary carbocation. The SN2 mechanism is sterically hindered at the tertiary carbon center. libretexts.org The SNi (substitution nucleophilic internal) mechanism is also a possibility under specific conditions, often involving reagents like thionyl chloride. chegg.com

Solvolysis Kinetics and Mechanism Studies

Solvolysis reactions of this compound, where the solvent acts as the nucleophile, typically proceed via an SN1 pathway. The rate-determining step is the unimolecular ionization of the C-Cl bond to form a stable tertiary carbocation. chegg.comkahedu.edu.in This carbocation is further stabilized by resonance with the adjacent phenyl group.

The rate of solvolysis is independent of the concentration of the nucleophile and is influenced by the ionizing power of the solvent. researchgate.net Polar protic solvents, capable of solvating both the carbocation and the leaving group, facilitate this process. researchgate.net Kinetic studies often reveal first-order kinetics, consistent with the SN1 mechanism. kahedu.edu.in The formation of an ion pair as an intermediate is a key feature of these reactions. researchgate.net

Stereochemical Outcomes and Stereoselectivity of Substitution

When starting with an optically active enantiomer of this compound, SN1 reactions typically lead to a racemic or nearly racemic mixture of substitution products. youtube.com This is because the intermediate carbocation is planar, allowing the nucleophile to attack from either face with roughly equal probability. chegg.com

However, the degree of racemization can be influenced by the formation of ion pairs. researchgate.net If the nucleophile attacks the carbocation while it is still closely associated with the departing chloride ion (a contact ion pair), some inversion of configuration may be observed. If the solvent separates the ions (solvent-separated ion pair) before nucleophilic attack, more extensive racemization occurs.

In contrast, an SN2 reaction, if it were to occur, would proceed with a complete inversion of stereochemistry. libretexts.org The SNi mechanism is known to proceed with retention of configuration. For instance, the reaction of (S)-(2-chlorobutan-2-yl)benzene with methanol (B129727) can be considered to proceed via an SNi mechanism to form (S)-(2-methoxybutan-2-yl)benzene. chegg.com

Substituent Effects on Reactivity

The reactivity of the benzene (B151609) ring in electrophilic aromatic substitution is influenced by the presence of substituents. researchgate.net While the primary focus here is on reactions at the aliphatic side chain, it's important to note that substituents on the phenyl ring of this compound can influence the stability of the carbocation intermediate in SN1 reactions. Electron-donating groups on the ring would further stabilize the carbocation, increasing the rate of SN1 reactions, while electron-withdrawing groups would have the opposite effect.

Elimination Reactions (E1, E2) Leading to Olefins

Elimination reactions of this compound compete with substitution reactions and lead to the formation of alkenes. Both E1 and E2 mechanisms are possible, with the reaction conditions playing a crucial role in determining the dominant pathway. iitk.ac.inyoutube.com

Regioselectivity and Stereoselectivity of Alkene Formation

Elimination reactions of this compound can potentially yield two constitutional isomers: 2-phenyl-1-butene and 2-phenyl-2-butene (B127639). According to Zaitsev's rule, the more substituted and therefore more stable alkene is generally the major product. iitk.ac.in In this case, 2-phenyl-2-butene would be the expected major product.

The E1 reaction, proceeding through the same carbocation intermediate as the SN1 reaction, typically follows Zaitsev's rule. iitk.ac.inmasterorganicchemistry.com The E2 mechanism, which is a concerted, one-step process, also generally favors the Zaitsev product, although the stereochemistry of the starting material can influence the outcome. iitk.ac.inmasterorganicchemistry.com For the E2 reaction to occur, a proton on a β-carbon must be anti-periplanar to the leaving group. This stereochemical requirement can affect the regioselectivity in cyclic systems, though it is less of a constraint in acyclic compounds like this compound. iitk.ac.in

The stereoselectivity of E2 reactions often favors the formation of the more stable trans (E) isomer of the alkene over the cis (Z) isomer. iitk.ac.in

Competition between Substitution and Elimination Pathways

The competition between substitution (SN1/SN2) and elimination (E1/E2) is a key aspect of the reactivity of this compound. Several factors influence the product ratio:

Nature of the Base/Nucleophile: Strong, sterically hindered bases favor E2 elimination. Strong, unhindered nucleophiles favor SN2 (though unlikely for this tertiary substrate). Weak nucleophiles/bases favor SN1 and E1 pathways. libretexts.orgmasterorganicchemistry.com

Temperature: Higher temperatures favor elimination over substitution, as elimination reactions generally have a higher activation energy and lead to an increase in entropy. masterorganicchemistry.com

Solvent: Polar protic solvents favor SN1 and E1 reactions by stabilizing the carbocation intermediate. Polar aprotic solvents can favor SN2 reactions. libretexts.orgresearchgate.net

The following table summarizes the expected outcomes under different conditions:

| Condition | Favored Pathway(s) | Major Product(s) |

| Weak nucleophile/base (e.g., H₂O, ROH), low temperature | SN1 | Substitution product (alcohol or ether) |

| Weak nucleophile/base (e.g., H₂O, ROH), high temperature | E1 | Elimination product (2-phenyl-2-butene) |

| Strong, sterically hindered base (e.g., t-BuOK) | E2 | Elimination product (2-phenyl-2-butene) |

| Strong, unhindered base/nucleophile (e.g., EtO⁻) | SN1/E1/E2 | Mixture of substitution and elimination products |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The presence of the (2-chlorobutan-2-yl) group on the benzene ring influences both the rate of reaction and the position of the incoming electrophile. researchgate.netmsu.edu

The (2-chlorobutan-2-yl) group is classified as an ortho-, para-directing group in electrophilic aromatic substitution reactions. leah4sci.commasterorganicchemistry.com This directing effect is primarily due to the electron-donating nature of the alkyl portion of the substituent through hyperconjugation. Alkyl groups are weakly activating because they help stabilize the arenium ion intermediate formed during the substitution process. ulethbridge.ca

The stability of the carbocation intermediate is key to understanding the directing effects. masterorganicchemistry.com For both ortho and para attacks, a resonance structure can be drawn where the positive charge is located on the carbon atom directly attached to the alkyl group. This allows for stabilization of the carbocation by the electron-donating alkyl group. In contrast, meta attack does not allow for this direct stabilization, making the ortho and para pathways more favorable. masterorganicchemistry.com

While alkyl groups are generally activating, the presence of the electronegative chlorine atom on the benzylic carbon introduces a competing deactivating inductive effect. ulethbridge.ca Halogens themselves are deactivating yet ortho-, para-directing. leah4sci.comlibretexts.org In the case of this compound, the activating effect of the alkyl group via hyperconjugation is generally considered to be the dominant influence on the regioselectivity, leading to a preference for ortho and para products. masterorganicchemistry.comulethbridge.ca

Table 1: Summary of Directing Effects

| Substituent Type | Activating/Deactivating | Directing Effect |

|---|---|---|

| Alkyl Groups | Weakly Activating | Ortho, Para |

As a Substrate:

When this compound is used as a substrate in Friedel-Crafts reactions, the (2-chlorobutan-2-yl) group directs the incoming electrophile to the ortho and para positions. leah4sci.com However, Friedel-Crafts alkylations are prone to issues such as polyalkylation because the newly added alkyl group further activates the ring. libretexts.orglibretexts.org The steric bulk of the (2-chlorobutan-2-yl) group might favor the formation of the para product over the ortho product.

Friedel-Crafts acylation, on the other hand, is a more controlled reaction. The introduction of an acyl group deactivates the aromatic ring, preventing further acylation reactions. libretexts.org Therefore, acylation of this compound would be expected to yield a monosubstituted product, predominantly at the para position.

As a Reagent:

This compound can act as a reagent in Friedel-Crafts alkylation. In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), it can generate a tertiary carbocation, the 2-phenylbutan-2-yl cation. libretexts.orglibretexts.org This carbocation can then alkylate another aromatic ring. However, a significant challenge in Friedel-Crafts alkylations is the potential for carbocation rearrangements to form a more stable carbocation. libretexts.orglibretexts.org In the case of the 2-phenylbutan-2-yl cation, it is already a relatively stable tertiary carbocation, so rearrangement is less likely compared to primary or secondary carbocations. youtube.comvaia.com

The reaction of benzene with (R)-2-chlorobutane in the presence of AlCl₃ is expected to yield a racemic product because the intermediate carbocation is planar and achiral, allowing for attack from either side. vaia.com

Rearrangement Reactions of the Carbon Skeleton

The carbon skeleton of this compound is susceptible to rearrangement under certain conditions, particularly those that involve the formation of carbocation intermediates. core.ac.uk While the tertiary benzylic carbocation formed by the loss of the chloride ion is relatively stable, skeletal rearrangements can still occur, especially in the gas phase or under strong acidic conditions. core.ac.uk These rearrangements, such as Wagner-Meerwein shifts, involve the migration of an alkyl group to an adjacent carbocation center. wikipedia.org Such rearrangements are a common feature in reactions like the Friedel-Crafts alkylation, where carbocation intermediates are central to the mechanism. libretexts.orglibretexts.org The study of alkylbenzene radical cations in the gas phase has also revealed complex skeletal reorganizations. core.ac.uk

Radical Reactions and Homolytic Cleavage of the C-Cl Bond

The carbon-chlorine (C-Cl) bond in this compound can undergo homolytic cleavage to form a tertiary benzylic radical and a chlorine radical. pdx.eduutexas.edu This process is typically initiated by heat or light. utexas.edu The resulting tertiary benzylic radical is stabilized by resonance with the benzene ring, making this C-H bond weaker than typical sp³ C-H bonds and thus more susceptible to radical formation. libretexts.org

Radical substitution reactions can be initiated at the benzylic position. For example, radical halogenation can occur at the carbon atom attached to the aromatic ring. libretexts.org The hydrogenolysis of alkyl halides using reagents like tributyltin hydride (Bu₃SnH) proceeds through a radical chain mechanism. jove.com The reaction is initiated by the formation of a tributyltin radical, which then abstracts the halogen from the alkyl halide to form an alkyl radical. jove.com For alkyl chlorides, an initiator such as azobisisobutyronitrile (AIBN) is often required. jove.com

The reductive cleavage of C-X bonds in alkyl halides can also be achieved electrochemically or through the use of photocatalysts. researchgate.netrsc.org These methods often involve single-electron transfer to the alkyl halide, leading to the concerted cleavage of the C-X bond. researchgate.net

Organometallic Transformations and Cross-Coupling Methodologies

This compound can be converted into an organometallic reagent, which can then participate in various cross-coupling reactions to form new carbon-carbon bonds.

A primary method for this transformation is the formation of a Grignard reagent. pressbooks.publibretexts.org By reacting this compound with magnesium metal in an ether solvent, the corresponding Grignard reagent, (2-phenylbutan-2-yl)magnesium chloride, can be prepared. pressbooks.pubyoutube.com In this reagent, the carbon atom bonded to magnesium is nucleophilic and can react with a variety of electrophiles. youtube.com

Tertiary alkyl Grignard reagents can be challenging to use in cross-coupling reactions due to steric hindrance and the potential for β-hydride elimination. However, recent advances have enabled the use of these reagents in cross-coupling reactions. For instance, nickel-catalyzed Kumada cross-coupling reactions have been developed for coupling tertiary alkylmagnesium halides with aryl bromides. nih.gov Similarly, cobalt-catalyzed cross-coupling reactions of tertiary alkyl Grignard reagents with alkyl halides have been reported. acs.orgorganic-chemistry.org

Furthermore, direct cross-coupling of tertiary alkyl halides like this compound is an area of active research. Nickel-catalyzed Suzuki cross-coupling reactions of unactivated tertiary alkyl halides with organoboron reagents have been successfully demonstrated. nih.gov Palladium-catalyzed methods have also been developed for the coupling of tertiary alkyl bromides with nitrogen nucleophiles, proceeding through a radical intermediate. acs.org These modern cross-coupling methodologies provide powerful tools for constructing sterically congested carbon centers.

Table 2: Examples of Cross-Coupling Reactions

| Catalyst System | Coupling Partners | Product Type | Reference |

|---|---|---|---|

| NiCl₂(NHC) | Tertiary alkyl-MgX + Aryl-Br | Aryl-substituted quaternary center | nih.gov |

| CoCl₂/LiI/1,3-butadiene | Tertiary alkyl-MgX + Alkyl-X | Branched alkane | acs.org |

| NiBr₂·diglyme/dtbbp | Tertiary alkyl-X + Aryl-B(OR)₂ | All-carbon quaternary center | nih.gov |

Advanced Spectroscopic and Spectrometric Elucidation of Molecular Structure for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules like (2-Chlorobutan-2-yl)benzene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring are expected to appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The integration of this multiplet would correspond to five protons.

The aliphatic portion of the molecule gives rise to more distinct signals. The methylene (B1212753) protons (-CH2-) of the ethyl group are anticipated to appear as a quartet around δ 2.0-2.3 ppm due to coupling with the adjacent methyl protons. The terminal methyl protons (-CH3) of the ethyl group would likely be observed as a triplet around δ 0.9-1.2 ppm. The methyl group directly attached to the tertiary carbon is expected to be a singlet in the region of δ 1.6-1.8 ppm. The coupling constant (J) for the ethyl group's quartet and triplet is expected to be in the typical range of 7-8 Hz for free-rotating alkyl chains.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Aromatic (C₆H₅) | 7.2-7.5 | Multiplet | - | 5H |

| Methylene (-CH₂) | 2.0-2.3 | Quartet | 7-8 | 2H |

| Methyl (-CH₃, ethyl) | 0.9-1.2 | Triplet | 7-8 | 3H |

| Methyl (-CH₃, tert) | 1.6-1.8 | Singlet | - | 3H |

Carbon (¹³C) NMR and DEPT Spectroscopy for Carbon Framework Elucidationhmdb.caspectrabase.comnih.gov

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, six distinct carbon signals are expected. The aromatic region will show signals for the ipso, ortho, meta, and para carbons. The quaternary carbon attached to the chlorine atom is expected to have a chemical shift in the range of δ 65-75 ppm. The methylene and methyl carbons of the ethyl group, along with the other methyl carbon, will appear in the aliphatic region of the spectrum.

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy would be employed to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. This would allow for the unambiguous assignment of the aliphatic carbon signals.

Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| Aromatic (C₆H₅, ipso) | 140-145 | Absent |

| Aromatic (C₆H₅, ortho, meta, para) | 125-130 | Positive (CH) |

| Quaternary (-C(Cl)-) | 65-75 | Absent |

| Methylene (-CH₂) | 30-35 | Negative |

| Methyl (-CH₃, tert) | 25-30 | Positive |

| Methyl (-CH₃, ethyl) | 8-12 | Positive |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)nih.gov

To further confirm the structure and assign all proton and carbon signals unequivocally, a suite of 2D NMR experiments would be utilized.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the methylene quartet and the ethyl's methyl triplet would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal. For instance, the methylene proton quartet would show a correlation to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary carbons. For example, the protons of the methyl group attached to the tertiary carbon would show a correlation to the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It can be used to confirm the spatial arrangement of the groups around the chiral center.

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Analysis (HRMS)hmdb.cachemicalbook.com

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern.

Electron Ionization (EI-MS) Fragmentation Patternschemicalbook.com

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be expected at m/z 168, with an isotopic peak at m/z 170 due to the presence of the ³⁷Cl isotope.

The most prominent fragmentation pathway for tertiary alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to a stable benzylic cation. For this compound, the loss of a chlorine radical followed by rearrangement and loss of an ethyl radical would lead to a highly stable tropylium (B1234903) ion at m/z 91. Another likely fragmentation is the loss of an ethyl radical to form a [C₈H₈Cl]⁺ fragment at m/z 139. The base peak is likely to be the sec-butyl cation at m/z 57, formed by the cleavage of the C-C bond between the tertiary carbon and the phenyl group.

Predicted Major Fragments in the EI-MS of this compound

| m/z | Proposed Fragment | Formula |

| 168/170 | Molecular Ion | [C₁₀H₁₃Cl]⁺ |

| 139 | [M - C₂H₅]⁺ | [C₈H₈Cl]⁺ |

| 133 | [M - Cl]⁺ | [C₁₀H₁₃]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

| 57 | sec-Butyl cation | [C₄H₉]⁺ |

Soft Ionization Techniques for Molecular Weight Confirmation

Soft ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are less energetic than EI and are primarily used to determine the molecular weight of a compound with minimal fragmentation. In the case of this compound, these techniques would be expected to produce a prominent protonated molecule [M+H]⁺ at m/z 169 (and 171 for the ³⁷Cl isotope), confirming the molecular weight of the compound. These methods are particularly useful when the molecular ion is weak or absent in the EI spectrum.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion with high precision (e.g., 168.0706 for C₁₀H₁₃³⁵Cl), allowing for the unambiguous determination of the elemental composition and further confirming the identity of this compound. hmdb.ca

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of a molecule. The functional groups within a molecule absorb IR radiation at characteristic frequencies, leading to a unique spectral fingerprint. While no complete, peer-reviewed IR or Raman spectrum for this compound is available in the searched literature, the expected characteristic absorption bands can be predicted by analyzing its constituent structural components: the substituted benzene ring, the aliphatic alkyl chains, and the tertiary alkyl chloride.

Expected Infrared (IR) Absorption Bands:

The IR spectrum of this compound would be dominated by vibrations associated with the phenyl group, the C-H bonds of the methyl and ethyl groups, and the C-Cl bond.

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic absorptions. C-H stretching vibrations for aromatic rings typically appear above 3000 cm⁻¹. researchgate.net In-plane C-C stretching vibrations occur in the 1600-1450 cm⁻¹ region. mdpi.com Furthermore, characteristic sharp peaks from C-H out-of-plane bending are expected in the 900-675 cm⁻¹ range, and their specific position can help determine the substitution pattern on the benzene ring.

Aliphatic C-H Vibrations: The methyl (CH₃) and ethyl (CH₂CH₃) groups will produce C-H stretching absorptions in the 2960-2850 cm⁻¹ region. docbrown.info C-H bending vibrations for these groups are also expected, typically around 1450 cm⁻¹ and 1375 cm⁻¹.

C-Cl Vibrations: The carbon-chlorine (C-Cl) bond stretch is expected to produce a moderately strong absorption in the fingerprint region of the spectrum. For tertiary alkyl halides, this band typically appears in the 650-550 cm⁻¹ range. The analysis of this region is crucial for confirming the presence of the halogen. docbrown.infodocbrown.info

Expected Raman Spectroscopy Signals:

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, which involves the radial expansion and contraction of the carbon ring, gives a characteristically strong and sharp band, typically observed around 1000 cm⁻¹. researchgate.netmdpi.com The C=C stretching modes of the ring are also prominent in the Raman spectrum, appearing around 1600 cm⁻¹. mdpi.com

C-Cl Vibrations: The C-Cl stretching vibration is also Raman active and would be expected in a similar region to its IR absorption.

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Variable | Strong |

| Aromatic C=C | Ring Stretching | 1600-1450 | Variable, often sharp | Variable |

| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong, sharp | Weak |

| Benzene Ring | Ring Breathing (symm.) | ~1000 | Weak | Strong, sharp |

| Aliphatic C-H | Stretching | 2960-2850 | Strong | Strong |

| Aliphatic C-H | Bending | 1470-1365 | Variable | Variable |

| C-Cl | Stretching | 650-550 | Medium-Strong | Strong |

Chiroptical Spectroscopy (Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination

This compound possesses a stereogenic center at the C2 position of the butane (B89635) chain, meaning it exists as a pair of enantiomers, (R)-(2-chlorobutan-2-yl)benzene and (S)-(2-chlorobutan-2-yl)benzene. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral molecule. researchgate.net These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. google.com

Vibrational Circular Dichroism (VCD):

VCD measures the difference in absorption of left and right circularly polarized infrared light during vibrational excitation. google.com A VCD spectrum provides information about the three-dimensional structure of a chiral molecule. By comparing the experimentally measured VCD spectrum with spectra predicted by quantum chemical calculations for each enantiomer (R and S), the absolute configuration can be definitively assigned. acs.org While no experimental VCD spectrum for this compound has been reported, the technique would be highly applicable. The C-H and C-Cl stretching and bending modes would be expected to show VCD signals (Cotton effects), whose signs (+ or -) would be mirror images for the two enantiomers.

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule. frontiersin.org This technique is particularly useful for molecules containing chromophores, which are light-absorbing functional groups. The benzene ring in this compound acts as a chromophore, which would give rise to characteristic Cotton effects in the UV region (typically 200-300 nm). acs.org The ECD spectrum is highly sensitive to the spatial arrangement of atoms around the chromophore. As with VCD, the experimental ECD spectrum would be compared to theoretical spectra calculated for the (R) and (S) enantiomers to determine the absolute configuration. frontiersin.org

Optical Rotatory Dispersion (ORD):

ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. researchgate.net An ORD curve that passes through zero at the wavelength of maximum absorption of a Cotton effect is known as a plain curve, while a curve that shows a peak and a trough is an anomalous curve. The shape and sign of the ORD curve are characteristic of a specific enantiomer. For simple monofunctionalized alkanes like 2-halogenoalkanes, a correlation has been established between the absolute configuration and the sign of the Cotton effect observed in their ORD and CD spectra. rsc.org For example, theoretical studies on the closely related (R)-2-chlorobutane have been performed to predict its optical rotation. vt.edu Such computational approaches, when correlated with experimental ORD data, provide a powerful tool for assigning the absolute configuration of this compound.

The table below outlines the principles of these chiroptical techniques and their application to this compound.

| Technique | Principle | Application to this compound |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Provides a stereochemical fingerprint based on vibrational modes. Comparison of experimental and calculated spectra for (R) and (S) isomers allows for absolute configuration assignment. |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | The phenyl chromophore would produce Cotton effects. The sign and magnitude of these effects are used to determine the absolute configuration via comparison with theoretical models. |

| Optical Rotatory Dispersion (ORD) | Measurement of optical rotation as a function of wavelength. | The shape of the ORD curve (Cotton effect) near the absorption bands of the phenyl chromophore would be a mirror image for the (R) and (S) enantiomers, allowing for configurational assignment. rsc.org |

X-ray Crystallography of Solid Derivatives for Definitive Structural Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and absolute configuration. However, this technique requires a well-ordered single crystal of the compound. Since this compound is a liquid or oil at room temperature, it cannot be analyzed directly. Therefore, it is necessary to prepare a solid derivative.

The strategy involves reacting the chiral molecule with a suitable reagent to form a new, crystalline compound without altering the stereochemistry at the chiral center. For this compound, this could be achieved through reactions involving the phenyl ring, such as electrophilic aromatic substitution to introduce a functional group capable of forming a stable, crystalline solid, or by forming a co-crystal with another molecule known to induce crystallization. nih.gov

Once a suitable single crystal of a derivative is obtained, it is exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. mdpi.com This pattern is mathematically analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise position of each atom (excluding hydrogen, which is often difficult to locate) can be determined.

For chiral molecules, X-ray crystallography using anomalous dispersion can unambiguously determine the absolute configuration. This technique, often requiring the presence of an atom heavier than oxygen, allows for the direct assignment of the (R) or (S) configuration at the stereocenter. nih.gov This provides an unequivocal confirmation of the structural elucidation derived from spectroscopic and chiroptical methods. Although no crystal structure of a this compound derivative has been reported in the searched literature, this method remains the gold standard for structural confirmation in the solid state. mdpi.com

Computational and Theoretical Chemistry Studies of 2 Chlorobutan 2 Yl Benzene

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and thermodynamic stability. For (2-Chlorobutan-2-yl)benzene, these methods can elucidate the distribution of electron density, the nature of its chemical bonds, and the energies of its molecular orbitals.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the ground state properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimized geometry, electronic properties, and vibrational frequencies of this compound.

DFT studies would typically employ a functional, such as B3LYP, and a basis set, like 6-31G(d) or larger, to accurately model the molecule. Key ground state properties that can be calculated include:

Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. For this compound, this would reveal the precise spatial arrangement of the phenyl group relative to the chloro-substituted butyl group.

Vibrational Frequencies: Theoretical prediction of the infrared (IR) spectrum. These calculated frequencies can be compared with experimental data to confirm the structure and identify characteristic vibrational modes.

Table 1: Predicted Ground State Properties of a Representative Alkylbenzene Halide using DFT

| Property | Predicted Value | Method |

| C-Cl Bond Length | ~1.8 Å | B3LYP/6-31G(d) |

| C-C (ring) Bond Lengths | ~1.4 Å | B3LYP/6-31G(d) |

| Dipole Moment | ~2.0 - 2.5 D | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | ~5 - 6 eV | B3LYP/6-31G(d) |

Note: The values in this table are illustrative for a molecule of this type and would need to be specifically calculated for this compound.

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can provide very accurate energy and orbital information. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory are often used for more rigorous analysis, especially when electron correlation effects are significant. acs.org

For this compound, ab initio calculations are particularly useful for:

Accurate Energy Calculations: Determining the precise electronic energy of the molecule, which is crucial for calculating reaction enthalpies and activation energies. High-level ab initio methods can provide benchmark values for the stability of different conformers.

Molecular Orbital (MO) Analysis: Visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is key to understanding its reactivity. In this compound, the HOMO is expected to be located primarily on the electron-rich benzene (B151609) ring, while the LUMO would be centered on the antibonding σ* orbital of the C-Cl bond. This distribution explains why the molecule is susceptible to electrophilic attack on the ring and nucleophilic attack at the tertiary carbon.

A study on the related molecule (R)-2-chlorobutane utilized ab initio methods to investigate its properties, highlighting the importance of such calculations for understanding halogenated hydrocarbons. vt.edu

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are excellent for electronic properties, they are computationally expensive for studying the dynamic behavior of molecules, especially those with multiple rotatable bonds like this compound. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and the influence of the surrounding environment.

This compound has several rotatable single bonds, leading to a complex conformational energy landscape. The rotation around the C-C bond connecting the butyl group to the phenyl ring is of particular interest.

Molecular Mechanics (MM): Using a force field (a set of empirical potential energy functions), MM methods can rapidly calculate the energies of thousands of different conformations. This allows for a systematic search of the potential energy surface to identify low-energy conformers and the energy barriers between them. For this compound, this would reveal the most stable arrangements of the ethyl and methyl groups relative to the phenyl ring. A conformational analysis of the similar 2-chlorobutane (B165301) has been a subject of computational study. frontiersin.org

Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that describes its dynamic behavior. An MD simulation of this compound would show how the molecule flexes, bends, and rotates at a given temperature, providing insight into the accessibility of different conformational states.

The reactivity and structure of this compound can be significantly influenced by the solvent. mdma.ch Computational methods can model these effects, typically using either explicit or implicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This method is computationally intensive but can provide detailed information about specific solute-solvent interactions, such as hydrogen bonding.

Implicit Solvent Models (Continuum Models): Here, the solvent is represented as a continuous medium with a characteristic dielectric constant. mdpi.com The Polarizable Continuum Model (PCM) is a widely used example. These models are computationally less demanding and are effective at capturing the bulk electrostatic effects of the solvent on the solute's structure and energy. For a molecule like this compound, which can form a carbocation intermediate in polar solvents, implicit solvent models are crucial for accurately predicting reaction pathways and rates. researchgate.net

Transition State Theory and Reaction Pathway Analysis

This compound is a tertiary benzylic halide, making it prone to undergo nucleophilic substitution (S_N1) and elimination (E1) reactions, both of which proceed through a carbocation intermediate. libretexts.orglibretexts.org Transition state theory is the theoretical framework used to understand the rates of these reactions.

Computational chemistry can be used to locate the transition state structures and calculate their energies. The difference in energy between the reactants and the transition state gives the activation energy (ΔG‡), which is the primary determinant of the reaction rate.

For the S_N1 reaction of this compound, the reaction pathway would be modeled as follows:

Reactant State: The initial solvated this compound molecule.

First Transition State (TS1): The structure corresponding to the breaking of the C-Cl bond. The Hammond postulate suggests that this transition state would resemble the carbocation intermediate since the bond cleavage is endothermic. uou.ac.in

Intermediate: The tertiary benzylic carbocation, which is stabilized by both hyperconjugation from the alkyl groups and resonance with the phenyl ring.

Second Transition State (TS2): The structure corresponding to the attack of the nucleophile on the carbocation.

Product State: The final substitution product.

By calculating the energies of these stationary points on the potential energy surface, a complete reaction profile can be constructed. This profile would show why the S_N1/E1 pathway is favored over a concerted S_N2 mechanism for a sterically hindered tertiary substrate like this. libretexts.org

Computational Modeling of Substitution and Elimination Mechanisms

Computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the potential energy surfaces of reactions involving this compound. These models can elucidate the structures of transition states and intermediates, as well as the activation energies for competing reaction pathways.

This compound can undergo substitution and elimination reactions through various mechanisms, primarily S_N1, S_N2, E1, and E2. However, due to its structure as a tertiary halide, the S_N2 pathway is sterically hindered and generally not favored. nih.gov The primary competition, therefore, exists between S_N1, E1, and E2 mechanisms.

S_N1 and E1 Mechanisms: These reactions proceed through a common carbocation intermediate, formed by the dissociation of the leaving group (Cl⁻). The stability of this tertiary benzylic carbocation is enhanced by both the inductive effect of the alkyl groups and, more significantly, by resonance delocalization of the positive charge into the benzene ring. chemistry.coach Computational models can calculate the energy of this carbocation and the transition state leading to its formation. The rate-determining step for both S_N1 and E1 reactions is the formation of this carbocation. masterorganicchemistry.com

Once the carbocation is formed, it can be attacked by a nucleophile to yield a substitution product (S_N1) or lose a proton from a beta-carbon to form an alkene (E1). Computational studies can model the subsequent steps to determine the relative barriers for each pathway, thus predicting the S_N1/E1 product ratio.

E2 Mechanism: This mechanism is a concerted process where a base removes a proton from a beta-carbon at the same time as the leaving group departs. msu.edu Computational modeling of the E2 reaction involves locating the transition state where the base, a beta-hydrogen, the alpha- and beta-carbons, and the leaving group are all in a specific geometric arrangement, typically anti-periplanar. scribd.com The activation energy for this pathway is highly dependent on the strength of the base.

The table below illustrates hypothetical activation energies for the different reaction pathways of this compound under different conditions, as could be predicted by computational modeling.

| Reaction Pathway | Base/Nucleophile | Solvent Polarity | Hypothetical Activation Energy (kcal/mol) |

| S_N1 | Weak (e.g., H₂O, ROH) | High | 20 |

| E1 | Weak (e.g., H₂O, ROH) | High | 22 |

| E2 | Strong, non-bulky (e.g., EtO⁻) | Low | 18 |

| E2 | Strong, bulky (e.g., t-BuO⁻) | Low | 25 |

Note: These values are illustrative and would be determined through specific computational chemistry software.

Prediction of Regioselectivity and Stereoselectivity

Regioselectivity in Elimination Reactions: Elimination reactions of this compound can potentially form two different alkene products: 2-phenylbut-1-ene and (E/Z)-2-phenylbut-2-ene. The beta-hydrogens on the methyl group and the methylene (B1212753) group are not equivalent.

Computational models can predict the regioselectivity of elimination reactions by calculating the energies of the transition states leading to each product. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is typically the major product. chemistrysteps.com In this case, 2-phenylbut-2-ene is the more substituted alkene. However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product), 2-phenylbut-1-ene, due to steric hindrance at the more substituted beta-carbon. msu.edu

The predicted product distribution based on the choice of base is summarized in the table below:

| Base | Major Product (Predicted) | Minor Product (Predicted) | Governing Principle |

| Sodium Ethoxide (NaOEt) | 2-Phenylbut-2-ene | 2-Phenylbut-1-ene | Zaitsev's Rule |

| Potassium tert-Butoxide (t-BuOK) | 2-Phenylbut-1-ene | 2-Phenylbut-2-ene | Hofmann's Rule (Steric Hindrance) |

Stereoselectivity in Elimination Reactions: The formation of 2-phenylbut-2-ene can result in two geometric isomers: (E)-2-phenylbut-2-ene and (Z)-2-phenylbut-2-ene. The E2 mechanism requires an anti-periplanar arrangement of the beta-hydrogen and the leaving group. Computational modeling can be used to analyze the conformations of the substrate and the transition state energies to predict which diastereomer will be favored. Generally, the transition state leading to the more stable (E)-isomer, where the larger groups (phenyl and methyl) are on opposite sides of the double bond, will have a lower energy and thus be the major product.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

While QSAR and QSPR studies are often associated with predicting biological activity or physical properties, the principles can also be applied to understand and predict chemical reactivity. wikipedia.org For this compound, these studies would focus on correlating its structural and electronic features with its reactivity in substitution and elimination reactions.

Cheminformatics tools can be used to calculate a wide range of molecular descriptors for this compound. These descriptors quantify various aspects of the molecule's structure and electronic properties.

A hypothetical QSPR study could aim to build a model that predicts the rate constant (log k) for the solvolysis of a series of substituted this compound derivatives. The model would take the form of a mathematical equation:

log k = f (descriptor 1, descriptor 2, ..., descriptor n)

Relevant descriptors for such a model might include:

| Descriptor Type | Specific Descriptor Example | Relevance to Reactivity |

| Electronic | Hammett sigma (σ) constants | Quantifies the electron-donating or -withdrawing nature of substituents on the phenyl ring, affecting carbocation stability. |

| Topological | Wiener Index | Relates to the branching and size of the molecule, which can influence steric hindrance. |

| Quantum Chemical | Highest Occupied Molecular Orbital (HOMO) Energy | Can be related to the molecule's ability to donate electrons. |

| Quantum Chemical | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Can be related to the molecule's ability to accept electrons. |

| Quantum Chemical | Mulliken Charges | Describes the partial charges on atoms, indicating the electrophilicity of the carbon attached to the chlorine. |

By developing a QSAR/QSPR model based on a training set of related compounds, it would be possible to predict the reactivity of new, untested derivatives of this compound. This approach is valuable for understanding the structure-reactivity relationships that govern the chemical behavior of this class of compounds.

Applications of 2 Chlorobutan 2 Yl Benzene in Advanced Organic Synthesis and Materials Science Research

As a Chiral Building Block in Complex Molecule Synthesis

The chiral nature of (2-Chlorobutan-2-yl)benzene, when synthesized in an enantiomerically enriched form, presents opportunities for its use in the construction of complex, stereochemically defined molecules.

The 2-phenylbutane structural motif is present in various biologically active compounds and natural products. This compound can serve as a precursor for the stereoselective introduction of this moiety. However, due to the compound's propensity to react via an SN1 mechanism, direct substitution reactions often lead to racemization, posing a significant challenge for stereocontrol. libretexts.orgquora.com The planar nature of the intermediate carbocation allows for nucleophilic attack from either face with nearly equal probability. quora.com

To achieve stereoselectivity, researchers have explored various strategies. One approach involves the use of chiral nucleophiles that can differentiate between the two faces of the carbocation. Another strategy focuses on reaction conditions that may favor an SN2-like pathway, such as the use of less polar solvents and specific nucleophiles, although this is challenging for a tertiary benzylic halide. libretexts.org

Table 1: Factors Influencing Stereoselectivity in Nucleophilic Substitution of Tertiary Benzylic Halides

| Factor | Influence on Stereoselectivity | Rationale |

| Solvent Polarity | Higher polarity favors racemization | Stabilizes the carbocation intermediate, promoting the SN1 pathway. libretexts.org |

| Nucleophile | Strong, bulky nucleophiles may show slight selectivity | Steric hindrance can influence the trajectory of nucleophilic attack. |

| Leaving Group | Better leaving groups promote SN1 and racemization | Facilitates the formation of the carbocation. |

| Temperature | Higher temperatures can favor elimination over substitution | Provides energy to overcome the activation barrier for elimination pathways. |

This compound is a valuable precursor for the formation of new carbon-carbon bonds, particularly through cross-coupling reactions. The challenge of β-hydride elimination, common with tertiary alkyl halides, has been a significant hurdle. However, recent advancements in catalysis have enabled the use of such compounds in various coupling methodologies.

Notably, nickel-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully employed for the arylation of unactivated tertiary alkyl halides. nih.gov This method allows for the formation of sterically hindered quaternary carbon centers. The reaction typically involves a nickel catalyst, a suitable ligand (such as a bipyridine derivative), and a base to activate the organoboron reagent.

Table 2: Examples of Cross-Coupling Reactions with Tertiary Alkyl Halides

| Reaction Type | Catalyst System | Coupling Partner | Key Features |

| Suzuki-Miyaura | NiBr₂·diglyme / 4,4'-di-tert-butyl-2,2'-bipyridine | Arylboronic acids | Forms C(sp³)–C(sp²) bonds; tolerates various functional groups. nih.gov |

| Kumada | Cobalt-based catalysts | Grignard reagents | Can construct sterically congested quaternary carbons. organic-chemistry.orgacs.org |

| Negishi | Palladium or Nickel catalysts | Organozinc reagents | Offers a milder alternative to Grignard-based couplings. |

| Buchwald-Hartwig Amination | Palladium-based catalysts | Amines | Forms C(sp³)–N bonds, though challenging with tertiary halides. acs.orgwalisongo.ac.id |

The mechanism of these nickel-catalyzed cross-couplings is thought to involve the formation of a tertiary alkyl radical, which then participates in the catalytic cycle. nih.gov This radical pathway circumvents the issues associated with direct SN2 oxidative addition.

Ligand Precursor for Organometallic Catalysis

While not a conventional ligand itself, this compound can be envisioned as a precursor for the synthesis of novel ligands for organometallic catalysis. The 2-phenylbutan-2-yl group can be introduced into a ligand scaffold to impart specific steric and electronic properties to the resulting metal complex. For instance, functionalization of the phenyl ring followed by attachment of coordinating groups (e.g., phosphines, amines, or N-heterocyclic carbenes) could lead to the development of chiral ligands.

The bulky and chiral nature of the 2-phenylbutan-2-yl moiety could create a specific chiral pocket around the metal center, potentially influencing the stereochemical outcome of catalytic reactions such as asymmetric hydrogenation, hydrosilylation, or cross-coupling. The synthesis of such ligands would likely involve the Grignard reagent derived from this compound, which can then be reacted with appropriate electrophiles to build the desired ligand structure. libretexts.org

Synthetic Utility in Polymer Chemistry Research (as a monomer or initiator)

In the field of polymer chemistry, this compound and similar tertiary alkyl halides have demonstrated utility primarily as initiators for cationic polymerization. libretexts.orgwikipedia.org The labile carbon-chlorine bond can be cleaved in the presence of a Lewis acid co-initiator (e.g., a dialkylaluminum halide) to generate the stable tertiary benzylic carbocation. tandfonline.com This carbocation can then initiate the polymerization of electron-rich monomers such as isobutylene, styrene, and vinyl ethers. nii.ac.jp

The efficiency of initiation and the characteristics of the resulting polymer are influenced by several factors, including the nature of the alkyl halide, the co-initiator, the monomer, and the reaction temperature. The use of a tertiary benzylic halide like this compound can offer good control over the initiation step due to the stability of the generated carbocation. acs.org

Table 3: this compound as a Cationic Polymerization Initiator

| Parameter | Role / Effect |

| Initiator | This compound |

| Co-initiator | Lewis acids (e.g., Et₂AlCl, TiCl₄) |

| Monomers | Isobutylene, Styrene, Vinyl ethers |

| Mechanism | Generation of a tertiary benzylic carbocation that attacks the monomer. |

| Control | The stability of the carbocation can lead to well-defined initiation. |

While its use as a monomer is less common, it could potentially be incorporated into polymer backbones through polycondensation reactions if appropriately functionalized on the phenyl ring.

Role in Mechanistic Probes of Reaction Pathways

Kinetic studies involving this and related compounds have been instrumental in developing our understanding of solvent effects, leaving group abilities, and the subtleties of the SN1-SN2 mechanistic continuum. quora.com For example, the rate of solvolysis of this compound would be expected to increase significantly in polar, protic solvents that can effectively solvate both the departing chloride anion and the intermediate carbocation. libretexts.org The potential for competing E1 elimination reactions also provides a platform for studying the factors that govern the competition between substitution and elimination pathways. libretexts.org

Environmental Transformation and Degradation Mechanisms of 2 Chlorobutan 2 Yl Benzene Academic Research Perspective, Non Biological

Photochemical Degradation Pathways of Halogenated Arenes